3-(azepan-1-ylsulfonyl)-N-ethylbenzamide

SIRT2 inhibition epigenetics neurodegeneration

Procure 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide for SAR studies where the untested N-ethyl substituent bridges N-aryl SIRT2 inhibitors (AK-1, AK-7) and N-heteroaryl CAIX inhibitors. The conserved 3-(azepan-1-ylsulfonyl)benzamide scaffold, combined with a compact N-ethyl group (MW 310.4 vs. 403-437 for N-aryl analogs), enables clean pharmacophore deconvolution and CNS-optimized lead development. Essential control for CAIX programs testing N-aryl requirement; unique probe for profiling dual CAIX/SIRT2 engagement in hypoxic tumor models. Non-fungible; must be explicitly specified.

Molecular Formula C15H22N2O3S
Molecular Weight 310.4 g/mol
Cat. No. B3589489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(azepan-1-ylsulfonyl)-N-ethylbenzamide
Molecular FormulaC15H22N2O3S
Molecular Weight310.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCCCC2
InChIInChI=1S/C15H22N2O3S/c1-2-16-15(18)13-8-7-9-14(12-13)21(19,20)17-10-5-3-4-6-11-17/h7-9,12H,2-6,10-11H2,1H3,(H,16,18)
InChIKeyRMHMLJNDSPOCBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azepan-1-ylsulfonyl)-N-ethylbenzamide: Structural & Pharmacophoric Primer for Targeted Procurement


3-(Azepan-1-ylsulfonyl)-N-ethylbenzamide (C₁₅H₂₂N₂O₃S, MW 310.4 g/mol) is a synthetic sulfonamide–benzamide hybrid incorporating a seven-membered azepane ring linked via a sulfonyl bridge to a benzamide core bearing an N-ethyl substituent . As a member of the 3-(azepan-1-ylsulfonyl)benzamide class, this compound is supplied exclusively as a research chemical tool for investigating enzyme inhibition mechanisms relevant to oncology and neurodegeneration [1]. Its structural scaffold has been independently validated in primary literature as capable of engaging two distinct therapeutic targets—carbonic anhydrase IX (CAIX) and sirtuin 2 (SIRT2)—depending on the nature of the N-substituent, making the specific N-ethyl variant a chemically rational probe for structure–activity relationship (SAR) studies [1].

Why 3-(Azepan-1-ylsulfonyl)-N-ethylbenzamide Cannot Be Replaced by Other Sulfonamide Benzamide Analogs


The 3-(azepan-1-ylsulfonyl)benzamide chemotype is pharmacologically diverged: the N-aryl derivatives (e.g., N-(3-nitrophenyl), N-(3-bromophenyl)) function primarily as SIRT2 inhibitors with low-micromolar potency [1], while N-aryl variants bearing extended aromatic systems act as low-nanomolar CAIX inhibitors [2]. The N-ethyl substituent occupies an intermediate steric and electronic space untested in published SAR series, meaning that neither the SIRT2-optimized N-aryl analogs (AK-1, AK-7) nor the CAIX-optimized N-heteroaryl analogs can serve as direct functional surrogates [1][2]. Additionally, the seven-membered azepane ring provides a distinct conformational envelope and hydrophobic contact surface compared to the six-membered piperidine or five-membered pyrrolidine sulfonamides commonly employed in CNS-penetrant and anti-infective programs, precluding simple ring-size interchange without loss of target engagement phenotype [3]. The convergence of azepane-dependent binding mode, N-ethyl-specific pharmacophore space, and dual-target potential makes this compound a non-fungible chemical probe that must be explicitly specified in procurement.

Quantitative Differentiation Evidence for 3-(Azepan-1-ylsulfonyl)-N-ethylbenzamide


SIRT2 Inhibitory Pharmacophore: Class-Level Validation from AK-1 and AK-7

The 3-(azepan-1-ylsulfonyl)benzamide scaffold is a validated SIRT2 inhibitory pharmacophore. The close structural analog AK-1 (3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide) inhibits SIRT2 with an IC₅₀ of 12.5 μM . AK-7 (3-(azepan-1-ylsulfonyl)-N-(3-bromophenyl)benzamide), which differs only in the N-aryl substituent, inhibits SIRT2 with an IC₅₀ of 15.5 μM and is documented as the first brain-permeable selective SIRT2 inhibitor [1]. The target compound, 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide, shares the identical 3-(azepan-1-ylsulfonyl)benzamide core pharmacophore and differs solely at the N-substituent position, placing it within the same scaffold family. Direct SIRT2 inhibitory data for the N-ethyl variant are not yet publicly available.

SIRT2 inhibition epigenetics neurodegeneration benzamide pharmacophore

Carbonic Anhydrase IX Inhibition: N-Aryl Series Establishes Scaffold Competence for CAIX Engagement

The 3-(azepan-1-ylsulfonyl)benzamide scaffold has been independently optimized for carbonic anhydrase IX (CAIX) inhibition. Khanfar et al. (2025) reported that N-aryl benzamide derivatives of this scaffold achieve CAIX IC₅₀ values in the low nanomolar range, with compound 26 (most potent) exhibiting IC₅₀ = 19 nM and compound 16 showing IC₅₀ = 310 nM, with compound 16 demonstrating potent growth inhibition across the NCI-60 human tumor cell line panel [1]. Molecular docking confirmed that the azepane ring engages a hydrophobic pocket adjacent to the catalytic Zn²⁺ ion, while the sulfonamide group coordinates the metal—a binding mode conserved across the scaffold regardless of N-substitution [1]. The N-ethyl variant is a direct structural analog within this series and is predicted to retain the zinc-binding sulfonamide pharmacophore.

carbonic anhydrase IX tumor hypoxia anticancer sulfonamide zinc-binding

Azepane Ring-Size Differentiation: 7-Membered vs. 6-Membered (Piperidine) Sulfonamide Conformational and Binding Consequences

The seven-membered azepane ring in 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide provides a distinctly larger conformational envelope compared to the six-membered piperidine sulfonamide analogs commonly used in medicinal chemistry. In the CAIX co-crystal/docking context, the azepane ring occupies a specific hydrophobic pocket adjacent to the active site, with the larger ring enabling more extensive van der Waals contacts than would be achievable with piperidine (6-membered) or pyrrolidine (5-membered) counterparts [1]. In the distinct 11β-HSD1 inhibitor series, azepane sulfonamides achieved single-digit nanomolar potency (Compound 30, IC₅₀ = 3.0 nM) following systematic SAR at the 4-position of the azepane ring, demonstrating that azepane conformational flexibility contributes directly to potency optimization [2]. Piperidine-containing sulfonamide benzamides have been profiled in separate contexts (e.g., BACE1 with Ki = 16 nM, NAMPT with IC₅₀ = 5.4 nM), but no direct head-to-head azepane vs. piperidine comparison within a single scaffold and target has been published for this chemotype.

ring-size SAR azepane piperidine conformational analysis hydrophobic pocket

SIRT2 Isoform Selectivity Window: Inferred from Close Analog AK-1

Selectivity over the closely related sirtuin isoforms SIRT1 and SIRT3 is a critical differentiator for SIRT2-targeting chemical probes. The analog AK-1 (3-(azepan-1-ylsulfonyl)-N-(3-nitrophenyl)benzamide) demonstrates SIRT2 IC₅₀ = 12.5 μM with SIRT1 and SIRT3 IC₅₀ values >40 μM, yielding a minimum selectivity ratio of >3.2-fold . The BRENDA enzyme database independently records AK-1 as a 'highly selective inhibitor for SIRT2, low inhibition of SIRT1 and SIRT3' with an IC₅₀ of 0.0108 (units consistent with ~10.8 μM in the assay format), corroborating the selectivity profile [1]. AK-7 (3-bromophenyl analog) is reported to display 'no effect on SIRT1 or SIRT3' at its SIRT2-active concentration . As a scaffold-sharing analog, 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide is predicted to retain the core selectivity determinants conferred by the 3-(azepan-1-ylsulfonyl)benzamide framework, though the N-ethyl modification may alter the selectivity ratio relative to the N-aryl leads.

SIRT2 selectivity SIRT1 SIRT3 isoform selectivity sirtuin

CNS Penetration Potential: N-Ethyl Substitution as a Brain-Permeability Modulator Relative to N-Aryl SIRT2 Inhibitors

Brain permeability is a key differentiator within the 3-(azepan-1-ylsulfonyl)benzamide class. AK-7 (N-(3-bromophenyl) analog) is explicitly characterized as brain-permeable in both wild-type and Huntington's disease mouse models, with demonstrated target engagement in the CNS [1]. AK-1 (N-(3-nitrophenyl) analog) is also reported as brain-permeable . The N-ethyl substitution in the target compound reduces molecular weight (310.4 vs. 403.5 for AK-1 and 437.4 for AK-7), decreases the number of rotatable bonds, and eliminates the electron-withdrawing nitro/bromo substituents, all of which are favorable trends for passive BBB permeation according to CNS MPO scoring paradigms. The N-ethyl variant thus occupies a distinct physicochemical space that may confer different brain-to-plasma exposure ratios compared to the N-aryl probes, making it a valuable comparator for deconvoluting N-substituent effects on CNS distribution.

blood-brain barrier CNS penetration N-ethyl physicochemical properties brain permeability

Recommended Research Application Scenarios for 3-(Azepan-1-ylsulfonyl)-N-ethylbenzamide


N-Substituent SAR Expansion of the 3-(Azepan-1-ylsulfonyl)benzamide SIRT2 Inhibitor Series

Researchers investigating SIRT2 inhibition can use 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide as a key SAR probe to assess whether replacing the N-aryl group (as in AK-1, IC₅₀ = 12.5 μM; AK-7, IC₅₀ = 15.5 μM) with a compact N-ethyl substituent preserves, enhances, or diminishes SIRT2 inhibitory activity [1]. This addresses a fundamental gap in the published SAR, which has focused exclusively on N-aryl variations within this scaffold. The conserved 3-(azepan-1-ylsulfonyl)benzamide core ensures that any potency or selectivity differences can be attributed specifically to the N-alkyl vs. N-aryl substitution, enabling clean pharmacophore deconvolution [1][2].

Dual-Target (SIRT2/CAIX) Pharmacophore Profiling for Hypoxic Tumor Biology

The scaffold's demonstrated competence at engaging both SIRT2 (via N-aryl analogs) and CAIX (via the N-aryl benzamide series, with IC₅₀ values as low as 19 nM) creates a unique opportunity to profile the N-ethyl variant for dual CAIX/SIRT2 engagement [1][2]. In hypoxic tumor microenvironments where both CAIX (pH regulation) and SIRT2 (metabolic reprogramming, HIF-1α stability) contribute to survival, a single chemotype with balanced or tunable dual activity is a valuable chemical biology tool. The N-ethyl compound allows researchers to test whether simple alkyl substitution shifts the target preference between these two enzymes [1][2].

CNS-Penetrant Chemical Probe Development: N-Ethyl as a Brain-Permeability Modulator

For neuroscience programs requiring SIRT2 modulation in the CNS, the N-ethyl variant provides a physicochemically favorable starting point with lower molecular weight (310.4 g/mol) and reduced polar surface area compared to the brain-permeable but heavier N-aryl probes AK-1 (403.5 g/mol) and AK-7 (437.4 g/mol) [1]. Researchers can evaluate whether the N-ethyl substitution enhances brain-to-plasma ratio while maintaining sufficient target engagement, using the N-aryl analogs as direct pharmacokinetic comparators. This scenario is supported by the documented brain permeability of AK-7 in Huntington's disease mouse models and the neuroprotective effects of AK-1 in Drosophila HD models [1][2].

Negative Control or Selectivity Counter-Screen for N-Aryl Benzamide CAIX Inhibitor Programs

In CAIX-targeted drug discovery programs utilizing the 3-(azepan-1-ylsulfonyl)-N-aryl benzamide series (which have produced compounds with CAIX IC₅₀ values of 19–310 nM), the N-ethyl variant can serve as a critical control compound to interrogate whether the N-aryl group is a dispensable or essential pharmacophoric element for CAIX binding [1]. If the N-ethyl analog retains CAIX potency, it would simplify the pharmacophore and guide medicinal chemistry toward smaller, more ligand-efficient leads. If it loses potency, it confirms the essential role of the N-aryl moiety in CAIX engagement and validates the published SAR model [1].

Quote Request

Request a Quote for 3-(azepan-1-ylsulfonyl)-N-ethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.